Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
Overview
Description
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate, commonly referred to as EACMP, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of about 132-134°C and a boiling point of about 250°C. EACMP is a chiral compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of various intermediates, such as amines, amides, and esters.
Scientific Research Applications
EACMP is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used in the production of various intermediates, such as amines, amides, and esters. In addition, EACMP is used in the synthesis of novel compounds, such as peptides and polymers, and in the development of new catalysts. It is also used in the synthesis of organic compounds, such as polyols and polyamines.
Mechanism Of Action
EACMP is believed to act as a chiral catalyst in the synthesis of various compounds. It is thought to catalyze the formation of the desired product by forming an intermediate complex with the reactants. The intermediate complex then undergoes a series of steps, involving proton transfer, electron transfer, and other processes, to produce the desired product.
Biochemical And Physiological Effects
EACMP is not known to have any direct biochemical or physiological effects. However, it is used as a chiral catalyst in the synthesis of various compounds, which may have various biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
EACMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a relatively stable compound, with a melting point of about 132-134°C and a boiling point of about 250°C. It is also a chiral compound, which is advantageous for the synthesis of various compounds.
However, there are some limitations to the use of EACMP in laboratory experiments. It is a relatively toxic compound, and it is flammable. In addition, it is not very soluble in water, and it is not very stable in the presence of light or air.
Future Directions
The use of EACMP in the synthesis of various compounds has potential applications in the pharmaceutical, agrochemical, and other industries. In addition, EACMP could be used in the development of new catalysts and in the synthesis of novel compounds, such as peptides and polymers. Furthermore, EACMP could be used in the synthesis of organic compounds, such as polyols and polyamines. Finally, EACMP could be used in the synthesis of chiral compounds, which could be used in the development of new drugs and other compounds.
properties
IUPAC Name |
ethyl 3-(3-amino-4-chlorophenyl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-12(15)8(2)6-9-4-5-10(13)11(14)7-9/h4-5,7-8H,3,6,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSMEDKJYODEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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